1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining a furan ring and an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and imidazo[1,2-b]pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the chloroethyl group, which may influence its ability to undergo substitution reactions.
Uniqueness: 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the furan ring and the chloroethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chloroethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUXPZSBIBJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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